molecular formula C17H36O2 B12588637 8,8-Dimethoxypentadecane CAS No. 618067-94-0

8,8-Dimethoxypentadecane

Cat. No.: B12588637
CAS No.: 618067-94-0
M. Wt: 272.5 g/mol
InChI Key: OSRXPYBONSVZQX-UHFFFAOYSA-N
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Description

8,8-Dimethoxypentadecane is an organic compound with the molecular formula C17H36O2 It is a derivative of pentadecane, where two methoxy groups are attached to the eighth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxypentadecane typically involves the methoxylation of pentadecane. One common method is the reaction of pentadecane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{C15H32} + 2\text{CH3OH} \rightarrow \text{C17H36O2} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethoxypentadecane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 8,8-dihydroxypentadecane.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using halogen gases (Cl2, Br2) in the presence of UV light.

Major Products:

    Oxidation: 8,8-Dimethoxypentadecanoic acid.

    Reduction: 8,8-Dihydroxypentadecane.

    Substitution: 8,8-Dichloropentadecane or 8,8-Dibromopentadecane.

Scientific Research Applications

8,8-Dimethoxypentadecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure.

    Industry: Used as a surfactant and in the formulation of lubricants and emulsifiers.

Mechanism of Action

The mechanism of action of 8,8-Dimethoxypentadecane involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

    8,8-Dihydroxypentadecane: Similar structure but with hydroxyl groups instead of methoxy groups.

    8,8-Dichloropentadecane: Similar structure but with chlorine atoms instead of methoxy groups.

    8,8-Dibromopentadecane: Similar structure but with bromine atoms instead of methoxy groups.

Uniqueness: 8,8-Dimethoxypentadecane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

618067-94-0

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

8,8-dimethoxypentadecane

InChI

InChI=1S/C17H36O2/c1-5-7-9-11-13-15-17(18-3,19-4)16-14-12-10-8-6-2/h5-16H2,1-4H3

InChI Key

OSRXPYBONSVZQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)(OC)OC

Origin of Product

United States

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